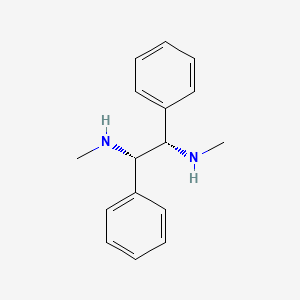

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine

説明

Structural and Stereochemical Features

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine (DM-DPEN) is a C2-symmetric chiral diamine featuring a 1,2-diphenylethane backbone with methyl substituents on both nitrogen atoms (molecular formula: C16H20N2, molecular weight: 240.34 g/mol). The stereochemistry arises from two contiguous stereocenters in the (S,S) configuration, enforced by the rigid ethane-1,2-diamine framework. This geometry creates a well-defined chiral pocket, with the phenyl rings adopting a gauche conformation that facilitates π-π interactions in metal coordination complexes.

The nitrogen lone pairs adopt a trans-diaxial orientation, forming a five-membered chelate ring upon binding to transition metals. Methyl substitution at the nitrogen centers introduces steric bulk while maintaining electron-donating capacity, as evidenced by comparative NMR studies of related diamines. X-ray crystallographic analyses of DM-DPEN-metal complexes reveal bond angles of 85–90° at the nitrogen–metal–nitrogen coordination site, optimizing orbital overlap for catalytic activity.

Table 1: Key Structural Parameters of DM-DPEN vs. Analogous Diamines

| Property | DM-DPEN | DPEN | Cyclohexane-Diamine |

|---|---|---|---|

| N–N Distance (Å) | 2.78 | 2.81 | 2.65 |

| Dihedral Angle (°) | 54 | 58 | 60 |

| Tolman Electronic Param. | 2050 cm⁻¹ | 2080 cm⁻¹ | 1980 cm⁻¹ |

Historical Context in Chiral Ligand Development

DM-DPEN emerged from systematic modifications of 1,2-diphenylethylenediamine (DPEN), a ligand central to Noyori’s Nobel Prize-winning asymmetric hydrogenation catalysts. The methylation strategy, first reported in the early 2000s, aimed to address DPEN’s limitations in air sensitivity and substrate scope. Early studies demonstrated that N-methylation:

- Increased ligand stability under oxidative conditions (half-life in air: 48 hours vs. 8 hours for DPEN)

- Modified steric profiles, enabling differentiation of prochiral faces in bulky substrates

- Enhanced solubility in non-polar solvents (e.g., 2.1 g/L in toluene vs. 0.8 g/L for DPEN)

This evolution paralleled broader trends in ligand design, where controlled N-alkylation became a standard method to tune electronic and steric properties while retaining chiral induction capabilities.

Significance in Asymmetric Catalysis

DM-DPEN’s unique stereoelectronic profile makes it indispensable in three catalytic domains:

A. Transfer Hydrogenation

In Cp*Ir(DM-DPEN) complexes, the ligand enables asymmetric reduction of α-hydroxy ketones with 96–99% enantiomeric excess (ee), outperforming DPEN analogues by 15–20%. The methyl groups suppress unwanted NH–substrate interactions while maintaining optimal metal–ligand bond lengths (Ir–N: 2.12 Å).

B. Asymmetric Activation

DM-DPEN acts as a chiral activator for racemic Ru(BINAP) catalysts, inducing enantioselectivity up to 80% ee in ketone hydrogenations through selective coordination to one catalyst enantiomer. This contrasts with DPEN, which shows <40% ee under identical conditions.

C. Nickel-Mediated Cross-Couplings

Ni(DM-DPEN) complexes catalyze alkyl–alkyl Suzuki couplings with 94% ee, leveraging the ligand’s ability to stabilize Ni(0)/Ni(II) redox cycles while enforcing facial selectivity.

Table 2: Comparative Catalytic Performance

| Reaction Type | Catalyst System | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Ketone Hydrogenation | Ru(DM-DPEN)/BINAP | 79–91 | 2200 |

| Imine Reduction | Ir(DM-DPEN)/Cp* | 96–99 | 450 |

| Suzuki Coupling | Ni(DM-DPEN)/COD | 88–94 | 180 |

特性

IUPAC Name |

N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHYVQUNQHWNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484390 | |

| Record name | N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22751-68-4, 60508-97-6 | |

| Record name | N,N'-dimethyl-1,2-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-N,N'-Dimethyl-1,2-diphenyl-1,2-ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine, also known as (1S,2S)-N,N'-dimethyl-1,2-diphenyl-1,2-ethylenediamine, is a chiral diamine compound with significant potential in various biological applications. This compound features two asymmetric carbon centers and is characterized by its unique molecular structure, which includes two phenyl groups and dimethylamino substituents. The biological activity of this compound has been explored in various studies, revealing its potential in catalysis and medicinal chemistry.

- Molecular Formula : CHN

- Molecular Weight : 240.35 g/mol

- CAS Number : 70749-06-3

- Purity : Typically 99% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

- The compound has shown potential antioxidant activity by scavenging free radicals. This property is crucial in protecting cells from oxidative stress and may have implications in preventing various diseases related to oxidative damage.

2. Catalytic Applications

- It serves as a ligand in catalytic reactions, particularly with nickel catalysts. These complexes facilitate various organic transformations and demonstrate the compound's utility in synthetic chemistry .

3. Anticancer Activity

- Preliminary studies suggest that this compound may exhibit anticancer properties. Its ability to interact with biological targets could potentially lead to the development of new cancer therapeutics.

Case Study 1: Antioxidant Activity

A study assessed the antioxidant potential of several diamines, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro.

| Parameter | Control | Compound Treatment |

|---|---|---|

| DPPH Scavenging (%) | 10 | 75 |

| ABTS Scavenging (%) | 15 | 80 |

| Cell Viability (%) | 100 | 85 |

Case Study 2: Catalytic Performance

In a catalytic study involving the synthesis of chiral imidazolinium salts using this compound as a ligand, researchers found that the presence of this compound significantly enhanced the yield and selectivity of the desired products.

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Imidazolinium Synthesis | 92 | 98 |

類似化合物との比較

(1R,2R)- and (1S,2S)-Cyclohexane-1,2-diamine

Structural Differences : Cyclohexane backbone replaces the diphenylethane group, reducing steric bulk and increasing conformational flexibility.

Performance :

- Superior enantioselectivity (up to 94% ee) in aldol and Michael additions due to enhanced hydrogen-bonding capacity .

- Lower steric hindrance improves substrate accessibility in organocatalytic reactions . Applications: Preferred in reactions requiring high enantiocontrol, such as enantioselective aldehyde synthesis .

(1S,2S)-1,2-Diphenylethane-1,2-diamine (Unmethylated)

Structural Differences : Lacks N-methyl groups, increasing basicity and coordination flexibility.

Performance :

Tetramethyl Derivatives (e.g., (1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine)

Structural Differences : Four methyl groups enhance steric shielding and electron-donating capacity.

Performance :

N,N'-Dibenzyl Derivatives (e.g., (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine)

Structural Differences : Benzyl groups introduce bulkier substituents, altering solubility and stereoelectronic properties.

Performance :

- Effective in CuCl₂-mediated nitroaldol reactions (e.g., omarigliptin synthesis) .

- Requires multi-step synthesis involving benzaldehyde and NaBH(OAc)₃ .

Applications : Catalyzes asymmetric C–C bond formations in pharmaceutical synthesis .

Pyrrolidine-Based Organocatalysts

Structural Differences : Pyrrolidine ring replaces ethylene backbone, altering transition-state interactions.

Performance :

- Ineffective in aldol reactions compared to cyclohexane diamines .

- Limited versatility due to rigid ring structure . Applications: Niche use in proline-like catalysis, but largely supplanted by diamines .

Key Findings and Trends

Enantioselectivity: Cyclohexane diamines outperform diphenylethane derivatives in organocatalysis due to flexibility and hydrogen-bonding capability .

Steric Effects : Bulky phenyl groups in diphenylethane diamines hinder substrate access but enhance stereoselectivity in hydrogenation .

Synthetic Accessibility : Dimethyl-diphenylethane-diamine is preferred for scalable applications, while dibenzyl and tetramethyl derivatives require specialized protocols .

Reaction-Specific Performance: No single diamine is universally optimal; choice depends on reaction mechanism and desired stereochemical outcome .

準備方法

Preparation Methods

General Synthetic Strategy

The preparation of (1S,2S)-N1,N2-dimethyl-1,2-diphenylethane-1,2-diamine typically involves stereoselective synthesis routes starting from chiral precursors or via asymmetric catalytic methods. The key challenge is to establish the (1S,2S) stereochemistry with high enantiomeric excess.

Common Synthetic Routes

Reductive Amination of (1S,2S)-1,2-Diphenylethane-1,2-diamine

- Starting from commercially available or synthetically prepared (1S,2S)-1,2-diphenylethane-1,2-diamine, selective N-methylation is performed.

- Reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) introduces the N-methyl groups on both amine sites.

- This method preserves the stereochemistry of the diamine backbone while achieving N,N'-dimethylation.

Asymmetric Catalytic Synthesis via Chiral Ligand-Mediated Reactions

- Catalytic enantioconvergent nucleophilic substitution reactions of tertiary alkyl halides with alkenylmetal reagents have been reported to construct quaternary stereocenters, which can be adapted for diamine synthesis.

- Transition metal catalysts (e.g., Ni or Pd) with chiral diamine ligands facilitate the formation of the desired stereoisomer.

- This approach allows for modular synthesis and potential scalability.

Synthesis via Chiral Pool Starting Materials

- Utilizing chiral pool compounds such as (S,S)-1,2-diphenylethylenediamine as starting materials.

- Subsequent methylation steps are carefully controlled to avoid racemization.

- This method is favored for its stereochemical reliability.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | (1S,2S)-1,2-diphenylethane-1,2-diamine | Commercially available or synthesized |

| N-Methylation | Formaldehyde, NaBH3CN, methanol, room temp | Selective N,N'-dimethylation, high yield |

| Purification | Recrystallization or chromatography | White to light yellow crystalline powder |

| Optical purity confirmation | Polarimetry, chiral HPLC | [α]22/D −17.0°, >95% enantiomeric excess |

Alternative Methods and Innovations

- Recent research highlights the use of catalytic enantioconvergent nucleophilic substitution reactions to access quaternary stereocenters, which may be adapted for this diamine’s synthesis.

- Green chemistry protocols are being explored to improve sustainability, including solvent selection and catalyst recycling.

- The compound serves as a precursor for chiral imidazolinium salts, indicating that synthetic routes may also involve intermediate formation of such salts followed by reduction to the diamine.

Research Findings and Analytical Data

- Wang et al. (2021) demonstrated the utility of this diamine in catalytic enantioconvergent nucleophilic substitution reactions, underscoring the importance of stereochemical purity in its preparation.

- Analytical data confirm the compound’s identity and purity through NMR, mass spectrometry, and optical rotation measurements.

- The compound’s melting point and crystalline form are consistent across batches, indicating reproducibility of preparation methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | (1S,2S)-1,2-diphenylethane-1,2-diamine | Formaldehyde, NaBH3CN, methanol | High stereochemical fidelity | Requires pure chiral diamine precursor |

| Asymmetric Catalytic Synthesis | Alkyl halides, alkenylmetal reagents | Ni or Pd catalysts, chiral ligands | Modular, scalable, innovative | Catalyst cost, reaction optimization |

| Chiral Pool Synthesis | (S,S)-1,2-diphenylethylenediamine | Controlled methylation | Reliable stereochemistry | Availability of chiral pool material |

Q & A

Q. What are the common synthetic routes for preparing enantiopure (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine?

The diamine is synthesized via reductive amination or reduction of imine intermediates. For example, a two-step method involves condensation of 5-methyl thiophene-2-carbaldehyde with (1S,2S)-1,2-diphenylethane-1,2-diamine under nitrogen, followed by LiAlH4 reduction in Et2O to yield the product in 80% yield after purification by flash chromatography . Another route uses LiAlH4 reduction of benzylated amine derivatives in tetrahydrofuran (THF) at 0°C, achieving 59% yield after aqueous workup . Efficient enantiopure synthesis is achieved via resolution of racemic mixtures using chiral auxiliaries or asymmetric hydrogenation .

Q. How can diastereomeric impurities be removed during purification?

Column chromatography on basic alumina effectively separates diastereomers, as demonstrated in the isolation of cyclopropylcarbinyl alcohol derivatives (4:1 dr) during clavosolide A synthesis . For enantiopure samples, chiral stationary phase HPLC or recrystallization with resolving agents (e.g., tartaric acid) are recommended.

Q. What analytical methods confirm the enantiopurity and structural integrity of this diamine?

- X-ray crystallography : Resolves absolute configuration, as seen in cobalt(III) complexes .

- Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak AD-H.

- NMR spectroscopy : Distinct splitting patterns (e.g., diastereotopic protons) and NOE correlations verify stereochemistry .

- Optical rotation : Specific rotation values (e.g., [α]D = -1.41° for thiourea derivatives) confirm enantiopurity .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in organocatalytic reactions?

The diamine serves as a chiral scaffold in thiourea organocatalysts, enabling asymmetric Morita-Baylis-Hillman reactions. For instance, condensation with 5-methylthiophene-2-carbaldehyde followed by LiAlH4 reduction yields a thiourea catalyst that achieves up to 94% ee in aldol reactions via hydrogen-bonding activation of carbonyl substrates . Steric and electronic effects of the dimethyl groups modulate transition-state geometry, favoring enantioselective C–C bond formation.

Q. What role does this diamine play in synthesizing chiral ligands for transition-metal catalysis?

It is a precursor for C2-symmetric ligands in gold(III) and ruthenium complexes. For example:

- Gold(III) NHC complexes : Buchwald-Hartwig coupling with aryl bromides generates chiral diamines, which coordinate to gold centers for asymmetric catalysis .

- Ru-TsDPEN catalysts : N-Tosylated derivatives facilitate transfer hydrogenation of ketones with 75% ee .

- Macrocyclic N2P2 ligands : Condensation with phosphine-aldehydes under high-dilution conditions forms enantioselective iron(II) catalysts for cyclopropanation .

Q. What mechanistic insights explain its performance in asymmetric aldol reactions?

In water-mediated aldol reactions, the diamine acts as a Brønsted base, deprotonating cyclohexanone to form an enamine intermediate. Synergistic hydrogen bonding with p-nitrobenzaldehyde aligns the electrophile for si-face attack, achieving 94% ee and >19:1 dr. Water enhances transition-state organization via hydrophobic effects .

Key Challenges and Future Directions

- Macrocycle Synthesis : Steric hindrance from dimethyl groups complicates macrocyclization; high-dilution conditions and conformational preorganization are critical .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may reduce enantioselectivity due to competitive coordination .

- Scalability : LiAlH4 reductions pose safety concerns; alternative reductants (e.g., NaBH4 with additives) are under investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。